An In-depth Technical Guide to the Chemical Properties of Tribuloside
An In-depth Technical Guide to the Chemical Properties of Tribuloside
Introduction
Tribuloside is a naturally occurring flavonoid glycoside, specifically a kaempferol derivative, that has been isolated from plants such as Tribulus terrestris L.[1][2][3][4]. It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial effects, making it a compound of significant interest in phytochemical and drug development research[1][2][5]. This technical guide provides a comprehensive overview of the chemical properties of Tribuloside, detailed experimental protocols, and insights into its biological signaling pathways.
Chemical and Physical Properties
Tribuloside is characterized as a powder and is classified as a flavonoid[2][5]. Its structural identity has been confirmed through various spectroscopic methods. Key chemical and physical data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₆O₁₃ | [2][5][6][7] |
| Molecular Weight | 594.52 g/mol | [2][5][6][7] |
| IUPAC Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [6] |
| CAS Number | 22153-44-2 | [5][6] |
| Synonyms | Tiliroside, Kaempferol 3-β-D-(6"-p-coumaroyl)glucoside | [7][8] |
| Physical Description | Powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [2] |
| Storage (Stock Solution) | Store at -80°C for up to 6 months or at -20°C for 1 month (protect from light) to prevent inactivation from freeze-thaw cycles. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline key experimental protocols for the isolation, analysis, and activity assessment of Tribuloside.
Protocol 1: Isolation and Purification from Tribulus terrestris
This protocol is based on a continuous countercurrent extraction method designed for isolating Tribuloside from its natural source, Fructus Tribuli[9][10].
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Raw Material Preparation: Clean the dried, mature fruits of Tribulus terrestris.
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Extraction:
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Place the cleaned raw material into a continuous countercurrent extractor.
-
Use 10%-90% ethanol in water as the solvent for reflux extraction. A typical protocol uses 8 times the weight of the raw material in 10% (v/v) ethanol and refluxes for 2.5 hours, repeated 3 times[10].
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The solvent flows counter to the movement of the plant material to ensure efficient extraction[9].
-
-
Filtration and Mucus Removal:
-
Combine the extracts and filter to remove solid plant debris, yielding the crude extract.
-
Cool the filtrate to approximately 10°C and let it stand for 10-12 hours to allow for the precipitation of mucus and other impurities[10].
-
Centrifuge the cooled solution at high speed (e.g., 4500 rpm) and collect the supernatant[10].
-
-
Concentration: Recover the ethanol from the supernatant under reduced pressure and concentrate the solution to a dry paste.
-
Macroporous Resin Chromatography:
-
Dissolve the concentrated paste in water to create an aqueous solution.
-
Load the solution onto a pre-equilibrated macroporous adsorption resin column (e.g., HPD100a)[10].
-
Wash the column with water until the eluate is colorless to remove sugars and other highly polar impurities.
-
Perform a stepwise elution with increasing concentrations of ethanol. For example, wash with 10%-30% ethanol until colorless, then elute the target compounds with 50%-95% ethanol[10].
-
-
Final Product Preparation: Collect the 50%-95% ethanol eluate, recover the ethanol under vacuum, and spray-dry the resulting solution to obtain the purified Tribuloside powder[10].
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol provides a method for the identification and characterization of Tribuloside in complex mixtures, such as dietary supplements, using LC-MS[11].
-
Sample Preparation: Prepare samples by extracting the material with an appropriate solvent. For MS analysis, re-suspend 1.5-2 mg of dried sample in 200 µL of H₂O[12].
-
Chromatographic Separation:
-
Column: Hypersil GOLD™ C18 analytical column (50 × 2.1 mm, 1.9 µm)[11].
-
Mobile Phase:
-
A: 0.1% aqueous formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.
-
Gradient Program:
-
0-1.12 min: 5% B
-
1.12-1.68 min: 5-20% B
-
1.68-7.26 min: 20-80% B
-
7.26-7.82 min: 80-95% B
-
7.82-9.94 min: Hold at 95% B
-
9.94-10.00 min: 95-5% B
-
10.00-13.00 min: Hold at 5% B[11].
-
-
-
Mass Spectrometry Detection:
-
Data Analysis: Process the raw data using software like MS-DIAL for feature extraction, peak alignment, and compound identification against spectral libraries[11].
Protocol 3: DPPH Radical Scavenging Assay
This is a common spectrophotometric method to evaluate the antioxidant activity of compounds like Tribuloside, which is a known DPPH free radical scavenger[2][5][8].
-
Preparation of Reagents:
-
Prepare a stock solution of Tribuloside in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the Tribuloside stock solution to test different concentrations.
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each Tribuloside dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with Tribuloside.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of Tribuloside.
-
Signaling Pathways and Mechanisms of Action
Tribuloside exerts its biological effects by modulating specific cellular signaling pathways.
Melanogenesis Promotion via the PDE/cAMP/PKA Pathway
Tribuloside has been shown to promote melanogenesis, the process of melanin production, which is crucial for pigmentation[5]. It achieves this by inhibiting phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). Activated PKA then upregulates the Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte function. MITF subsequently increases the expression of essential proteins for melanin synthesis and transport, such as tyrosinase, Rab27a, and Cdc42[5][13].
Anti-Inflammatory Mechanism
Tribuloside demonstrates anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6[1][5]. Network pharmacology studies suggest that Tribuloside may exert these effects by targeting key proteins in inflammatory cascades. Molecular docking studies have shown that Tribuloside can bind effectively to targets like IL-6, IL-1β, TNF, and MAPK3, with a particularly stable interaction predicted with MAPK3[1]. This suggests that Tribuloside's anti-inflammatory action may be mediated through the regulation of the TNF and MAPK signaling pathways[1].
References
- 1. Tribuloside: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tribuloside | CAS:22153-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tribuloside | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tiliroside | C30H26O13 | CID 5320686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 10. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 11. LC-MS-based metabolomics for detecting adulteration in Tribulus terrestris-derived dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tribuloside acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
